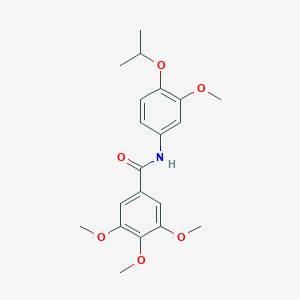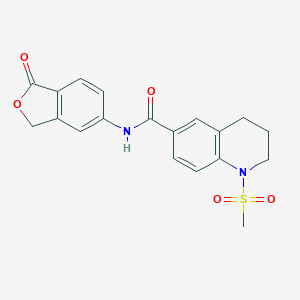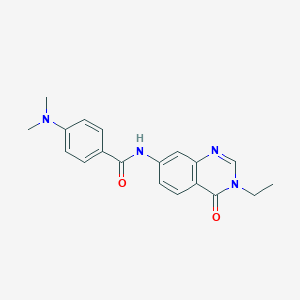![molecular formula C20H23NO2 B263345 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)
1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine, also known as BMBP, is a chemical compound that has been of interest in the scientific community due to its potential applications in medicinal chemistry. BMBP is a piperidine derivative that has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine is not fully understood, but it is thought to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and GABA. This compound has been shown to bind to the benzodiazepine site on GABA receptors, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, and anti-inflammatory properties. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use as a probe for the detection of dopamine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine in lab experiments is its ability to selectively bind to certain receptors in the central nervous system, making it a useful tool for studying the activity of these receptors. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine. One area of interest is the development of new drugs based on the structure of this compound for the treatment of epilepsy and chronic pain. Another area of interest is the use of this compound as a probe for the detection of dopamine receptors in the brain. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine involves a multi-step process that includes the reaction of 3-bromobenzoyl chloride with benzyl alcohol to form the benzyl ether. The benzyl ether is then reacted with 4-methylpiperidine in the presence of a base to form the final product, this compound.
Applications De Recherche Scientifique
1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine has been studied for its potential applications in medicinal chemistry. It has been shown to possess anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. This compound has also been studied for its potential use as a probe for the detection of dopamine receptors in the brain.
Propriétés
Formule moléculaire |
C20H23NO2 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(4-methylpiperidin-1-yl)-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23NO2/c1-16-10-12-21(13-11-16)20(22)18-8-5-9-19(14-18)23-15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 |
Clé InChI |
XPAXFMIKBLRXSY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)